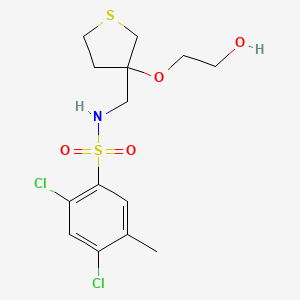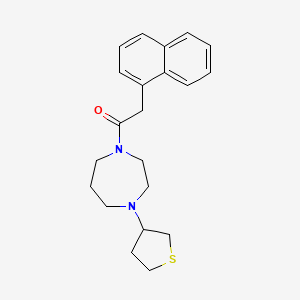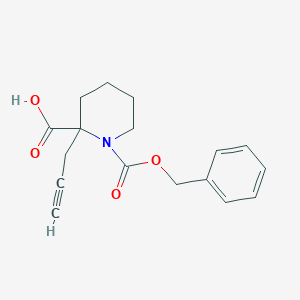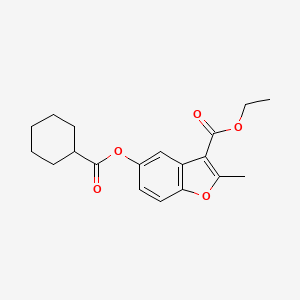
2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their potential therapeutic applications. The structure of this compound suggests it may have interesting biological activities, possibly related to cancer therapy, as indicated by the research on related sulfonamide derivatives.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, including chlorosulfonation, nitration, and the introduction of various functional groups to improve solubility and pharmacological properties. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, was achieved through a Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . Similarly, the synthesis of N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides was performed by reacting N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides with phenylacetylene, followed by nucleophilic addition reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents can significantly affect the compound's ability to interact with biological targets. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group and propan-2-amine in certain sulfonamide derivatives has been shown to strongly inhibit HIF-1 activated transcription, which is important for cancer therapy . The specific structure of "2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide" suggests that it may also interact with similar biological pathways.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic addition, as seen with N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, which react with water, ethanol, and arenesulfonamides . The introduction of ionizable or non-ionizable groups can also be used to modify the chemical properties of these compounds, as demonstrated by the synthesis of derivatives with improved water solubility at physiological pH .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as water solubility, are important for their pharmacological profile. Poor water solubility can limit the bioavailability and therapeutic potential of these compounds. To address this, researchers have introduced various functional groups to improve solubility. For example, carboxyl and quaternary ammonium groupings were introduced to confer water solubility at physiological pH . The compound , with its hydroxyethoxy and tetrahydrothiophen groups, may also exhibit improved solubility and pharmacological properties.
科学的研究の応用
Synthesis and Characterization
Sulfonamide derivatives are synthesized for various purposes, including exploring their chemical properties, reactivity, and potential applications in materials science. For instance, the synthesis and characterization of novel sulfonamide derivatives have been extensively studied to understand their antimicrobial properties or their interaction with metals, which can be relevant for pharmaceutical research or materials science (Beuchet et al., 1999).
Antimicrobial Activity
Some sulfonamide derivatives have been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. This property is crucial for the development of new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance (Sławiński et al., 2013).
Anticancer and Antitumor Activity
The exploration of sulfonamide compounds in cancer research has shown promising results, including inducing apoptosis in cancer cells, inhibiting tumor growth, and potential use in chemotherapy. The structural modification of sulfonamides can lead to compounds with specific anticancer activities, highlighting the importance of chemical synthesis in drug development (Gul et al., 2018).
特性
IUPAC Name |
2,4-dichloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4S2/c1-10-6-13(12(16)7-11(10)15)23(19,20)17-8-14(21-4-3-18)2-5-22-9-14/h6-7,17-18H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIPEHCLLZYGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)





![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)
![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)
